Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate
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Overview
Description
Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate is a chemical compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of methyl cyanoacetate with suitable amines in the presence of catalysts or under solvent-free conditions . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and dihydropyridine ring play a crucial role in its binding affinity and activity. The compound can modulate various biological pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate is unique due to its specific structural features, such as the trifluoromethyl group and dihydropyridine ring
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
methyl 6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(8(9,10)11)3-6(13)12-5/h2-3H,1H3,(H,12,13) |
InChI Key |
CDKDYWQDRZCEPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=O)N1)C(F)(F)F |
Origin of Product |
United States |
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